molecular formula C32H22F8IrN4P B2571618 (2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate CAS No. 1580547-45-0

(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate

Cat. No.: B2571618
CAS No.: 1580547-45-0
M. Wt: 837.734
InChI Key: VSKPPDWJSHONFS-UHFFFAOYSA-N
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Description

“(2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate” is a complex with a molecular weight of 1129.68 . It is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .


Molecular Structure Analysis

The molecular structure of this complex is characterized by an approximately octahedral geometry. The Ir-N bond distances to the substituted bipyridyl ligand have a mean value of 2.23 Å, which is on the upper limit of the literature values, probably due to the strong electron-withdrawing properties of the fluorine atoms . The bite angles of the chelated ligands are comparable with the literature values of the N (1)-Ir (1)-N (2) angle (≈77°), which are systematically smaller than those of the cyclometallated ppy ligands (≈81°) .


Physical And Chemical Properties Analysis

The complex is a solid at room temperature . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Practical Applications

(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is involved in practical syntheses of related iridium complexes. These complexes have significant applications in various fields, particularly in the synthesis of organic compounds and as potential candidates for catalytic processes (Oderinde & Johannes, 2018).

Sensor Applications

Charged iridium complexes, including variants similar to the subject compound, have been explored for their application in chemical sensors. These complexes can exhibit color changes in reaction to certain chemicals, indicating their potential use in sensing applications (Sombat et al., 2015).

Catalysis and CO2 Reduction

Research has shown that iridium complexes with polypyridyl bridging ligands, similar to the subject compound, can catalyze the reduction of carbon dioxide to formate. This opens avenues for their use in catalytic processes, particularly in environmental applications like CO2 reduction (Rasmussen et al., 1990).

Crystal Structure Analysis

Studies on similar iridium complexes have focused on their crystal structures, which is crucial for understanding their chemical and physical properties. This information is vital for designing materials with specific characteristics, such as in the development of new pharmaceuticals or materials for electronic applications (Fresta et al., 2019).

Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes are noted for their strong emission properties, making them ideal candidates for use in organic light-emitting diodes and organic lighting. Their emission characteristics can be tuned, which is essential for developing new types of displays and lighting solutions (Kang et al., 2017).

Surface Functionalization

Research involving iridium complexes has also explored their use in surface functionalization. These applications are significant in creating modified surfaces with specific properties, useful in sensors, catalysis, and electronic devices (Sandroni et al., 2010).

Safety and Hazards

The complex is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Properties

IUPAC Name

2-(4-fluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H8FN.C10H8N2.3F6P.Ir/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-8H;1-8H;;;;/q;;;3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMNJEIZKGYRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)F.C1=CC=NC(=C1)C2=CC=C(C=C2)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24F20IrN4P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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